molecular formula C9H11N5 B025195 1,6,7-Trimethylpteridin-4-imine CAS No. 102236-40-8

1,6,7-Trimethylpteridin-4-imine

Cat. No. B025195
M. Wt: 189.22 g/mol
InChI Key: NDBXGHSBNSJMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6,7-Trimethylpteridin-4-imine (TMP) is a naturally occurring compound found in various plant species, including Mucuna pruriens, commonly known as velvet bean. TMP has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 1,6,7-Trimethylpteridin-4-imine is not fully understood, but it is thought to act as a potent antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 1,6,7-Trimethylpteridin-4-imine may increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, further reducing oxidative damage.

Biochemical And Physiological Effects

1,6,7-Trimethylpteridin-4-imine has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, 1,6,7-Trimethylpteridin-4-imine has been shown to increase mitochondrial function and reduce oxidative damage to DNA and proteins. Additionally, 1,6,7-Trimethylpteridin-4-imine has been shown to have neuroprotective effects, increasing dopamine levels in the brain and protecting against oxidative damage.

Advantages And Limitations For Lab Experiments

One advantage of using 1,6,7-Trimethylpteridin-4-imine in lab experiments is its potent antioxidant activity, which can help reduce oxidative stress and damage to cells. Additionally, 1,6,7-Trimethylpteridin-4-imine is a naturally occurring compound, making it a potentially safer alternative to synthetic antioxidants. However, one limitation of using 1,6,7-Trimethylpteridin-4-imine in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1,6,7-Trimethylpteridin-4-imine. One area of interest is its potential for the treatment of Parkinson's disease, given its ability to increase dopamine levels in the brain. Additionally, further research is needed to fully understand the mechanism of action of 1,6,7-Trimethylpteridin-4-imine and its potential applications in other areas of medicine, such as the treatment of chronic pain and inflammation. Finally, research on the synthesis of 1,6,7-Trimethylpteridin-4-imine and its derivatives may lead to the development of more potent and effective antioxidant compounds.

Synthesis Methods

1,6,7-Trimethylpteridin-4-imine can be synthesized via a multi-step process starting from 2,4,5-trimethylpyridine. The first step involves the oxidation of 2,4,5-trimethylpyridine to 2,4,5-trimethylpyridine N-oxide using hydrogen peroxide and acetic acid. The N-oxide is then reduced to 1,6,7-Trimethylpteridin-4-imine using sodium borohydride and acetic acid.

Scientific Research Applications

1,6,7-Trimethylpteridin-4-imine has been extensively studied for its potential therapeutic applications, particularly for its neuroprotective and antioxidant properties. Studies have shown that 1,6,7-Trimethylpteridin-4-imine can increase dopamine levels in the brain, which may have implications for the treatment of Parkinson's disease. Additionally, 1,6,7-Trimethylpteridin-4-imine has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

CAS RN

102236-40-8

Product Name

1,6,7-Trimethylpteridin-4-imine

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

1,6,7-trimethylpteridin-4-imine

InChI

InChI=1S/C9H11N5/c1-5-6(2)13-9-7(12-5)8(10)11-4-14(9)3/h4,10H,1-3H3

InChI Key

NDBXGHSBNSJMBZ-UHFFFAOYSA-N

SMILES

CC1=C(N=C2C(=N1)C(=N)N=CN2C)C

Canonical SMILES

CC1=C(N=C2C(=N1)C(=N)N=CN2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.